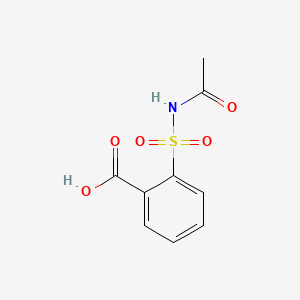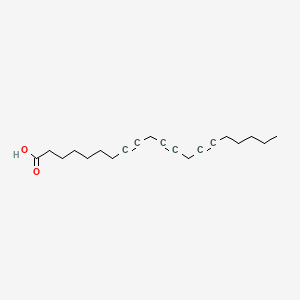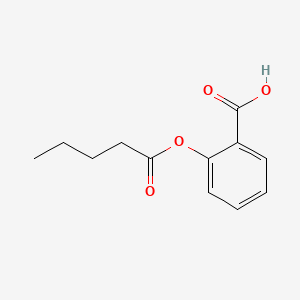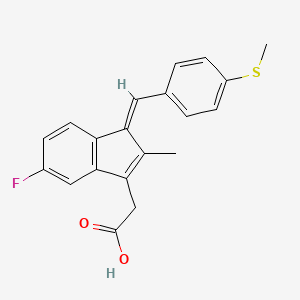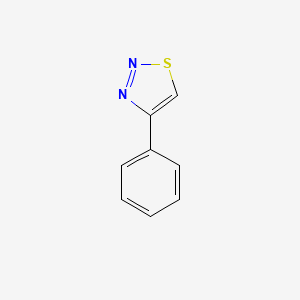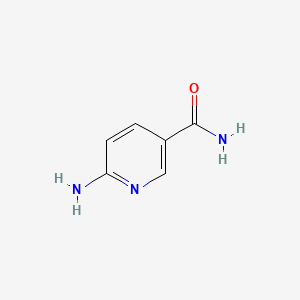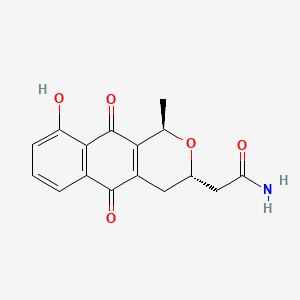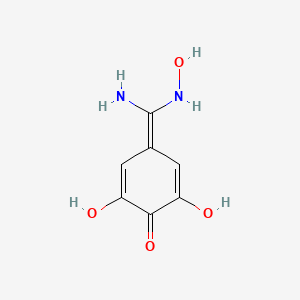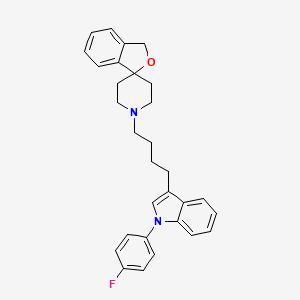
西拉美辛
概述
描述
西拉美辛,也称为Lu 28-179,是一种选择性作用于σ-2亚型的σ受体激动剂。它最初由制药公司H. Lundbeck开发,用于治疗焦虑和抑郁症。 临床试验因缺乏人体疗效而终止。 尽管如此,西拉美辛在各种科学研究应用中显示出潜力,包括用作抗癌剂和研究σ受体活性 .
科学研究应用
化学: 西拉美辛用作工具化合物来研究σ受体活性及其在各种生化途径中的作用。
生物学: 它已被证明可以通过涉及溶酶体泄漏和氧化应激的机制诱导癌细胞死亡。
医学: 西拉美辛已被证明具有作为抗癌剂的潜力,特别是在克服癌症治疗中的多药耐药方面。它还因其抗焦虑和抗抑郁作用而被研究。
作用机制
西拉美辛主要通过其对σ-2受体的作用发挥作用。这些受体参与调节细胞增殖和存活。西拉美辛通过破坏溶酶体膜,导致溶酶体泄漏和组织蛋白酶释放到细胞质中来诱导细胞死亡。此过程会引发氧化应激和随后的细胞死亡。 此外,西拉美辛会影响线粒体功能,导致线粒体膜电位的丧失和细胞色素C的释放,这进一步促进了细胞凋亡 .
类似化合物:
氟哌啶醇: 另一种具有抗精神病作用的σ受体配体。
可卡因: 已知与σ受体相互作用,并且已与西拉美辛一起研究。
双硫仑: 一种与西拉美辛具有某些机制相似性的抗癌剂。
西拉美辛的独特性: 西拉美辛因其对σ-2受体的高选择性及其通过溶酶体和线粒体途径诱导细胞死亡的能力而独一无二。 与其他σ受体配体不同,西拉美辛在克服癌症治疗中的多药耐药方面显示出巨大潜力,使其成为进一步研究和开发的有希望的候选者 .
生化分析
Biochemical Properties
Siramesine interacts with various biomolecules, primarily through its action as a sigma-2 receptor agonist . The sigma-2 receptor is a protein that is overexpressed in several types of cancer cells . Siramesine’s interaction with this receptor is believed to be one of the key mechanisms behind its observed anticancer effects .
Cellular Effects
Siramesine has been shown to have significant effects on various types of cells. Siramesine also causes tumor cell death and reduces secondary spheroid formation of patient-derived spheroid cultures .
Molecular Mechanism
Siramesine induces cell death through destabilization of mitochondria and is independent of lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol . It is unlikely that siramesine acts exclusively through sigma-2 receptors, but rather through multiple molecular targets inside the cell .
Temporal Effects in Laboratory Settings
At concentrations below 15 μM, siramesine triggers cell death after 2 days or later, which seems to be associated with a general metabolic and energy imbalance due to defects in the endocytic pathway, intracellular trafficking, and energy production .
Dosage Effects in Animal Models
In animal studies, siramesine has been shown to produce anxiolytic and antidepressant effects
Metabolic Pathways
It is known that siramesine can induce a rapid rise in the lysosomal pH, followed by lysosomal leakage and dysfunction .
Transport and Distribution
Siramesine is believed to be internalized, in part, by an endocytotic pathway
Subcellular Localization
The subcellular localization of sigma-2 receptors, which siramesine interacts with, includes lysosomes, mitochondria, endoplasmic reticulum, and the plasma membrane
准备方法
合成路线和反应条件: 西拉美辛的合成涉及多个步骤,从核心结构的制备开始,包括螺[2-苯并呋喃-1,4'-哌啶]部分。关键步骤包括螺环的形成和随后的官能化以引入4-氟苯基和吲哚基团。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保以高纯度获得所需产物。
工业生产方法: 西拉美辛的工业生产很可能会遵循类似的合成路线,但规模更大。这将涉及优化反应条件,以最大限度地提高产量并减少杂质。结晶、蒸馏和色谱等技术将用于纯化最终产物。 此外,生产过程需要符合监管标准,以确保化合物的安全性和有效性 .
化学反应分析
反应类型: 西拉美辛会经历各种化学反应,包括:
氧化: 西拉美辛在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰西拉美辛分子上的官能团。
取代: 取代反应可以将不同的取代基引入西拉美辛核心结构。
常用试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂可用于取代反应。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入新的官能团,如卤素或烷基 .
相似化合物的比较
Haloperidol: Another sigma receptor ligand with antipsychotic properties.
Cocaine: Known to interact with sigma receptors and has been studied in conjunction with siramesine.
Disulfiram: An anticancer agent that shares some mechanistic similarities with siramesine.
Uniqueness of Siramesine: Siramesine is unique due to its high selectivity for sigma-2 receptors and its ability to induce cell death through lysosomal and mitochondrial pathways. Unlike other sigma receptor ligands, siramesine has shown significant potential in overcoming multidrug resistance in cancer therapy, making it a promising candidate for further research and development .
属性
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAONOGAGZNUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163810 | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147817-50-3 | |
| Record name | Siramesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siramesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siramesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIRAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
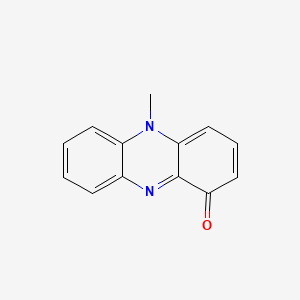
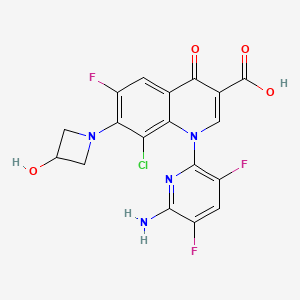
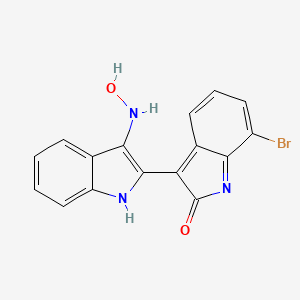
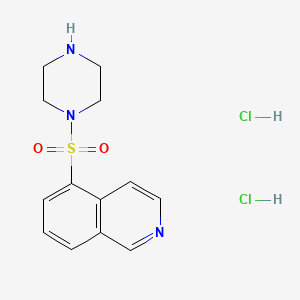
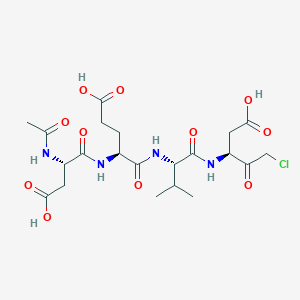
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
